molecular formula C19H27ClN4O4 B012302 H-LYS-ALA-AMC HCL CAS No. 103404-62-2

H-LYS-ALA-AMC HCL

Cat. No.: B012302
CAS No.: 103404-62-2
M. Wt: 410.9 g/mol
InChI Key: QVNOSBVSNUNYME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is a synthetic compound known for its use as a fluorogenic substrate in biochemical assays. It is particularly useful in the study of enzyme activity, where it serves as a substrate for aminopeptidases. The compound releases a fluorescent product, 7-amido-4-methylcoumarin, upon enzymatic cleavage, making it a valuable tool in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride typically involves the coupling of Lysine and Alanine with 7-amido-4-methylcoumarin. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the use of protecting groups to prevent unwanted side reactions and the subsequent deprotection to obtain the final product .

Industrial Production Methods

Industrial production of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Lys-Ala-7-amido-4-methylcoumarin dihydrochloride primarily undergoes enzymatic cleavage reactions. It is a substrate for aminopeptidases, which cleave the amide bond between the coumarin and the amino acid, resulting in the release of 7-amido-4-methylcoumarin .

Common Reagents and Conditions

The enzymatic reactions involving Lys-Ala-7-amido-4-methylcoumarin dihydrochloride typically require specific aminopeptidases and buffer solutions to maintain optimal pH and temperature conditions. The reactions are often carried out at physiological pH and temperature to mimic biological conditions .

Major Products Formed

The major product formed from the enzymatic cleavage of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is 7-amido-4-methylcoumarin, which exhibits strong fluorescence. This property is utilized in various assays to measure enzyme activity .

Comparison with Similar Compounds

Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is unique in its specific application as a fluorogenic substrate for aminopeptidases. Similar compounds include:

These compounds share similar properties but differ in their specific applications and the enzymes they target. Lys-Ala-7-amido-4-methylcoumarin dihydrochloride stands out due to its specificity for aminopeptidases and its use in a wide range of biochemical assays .

Biological Activity

H-LYS-ALA-AMC HCl, also known as Lys-Ala-7-amido-4-methylcoumarin dihydrochloride, is a synthetic fluorogenic substrate widely utilized in biochemical assays. This compound is particularly significant in the study of enzyme activities, especially those involving aminopeptidases, due to its ability to release a fluorescent product upon enzymatic cleavage. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in research, and relevant case studies.

This compound is characterized by its structure, which includes lysine and alanine residues linked to a fluorescent coumarin moiety. Upon cleavage by specific enzymes, such as dipeptidyl aminopeptidase II (DPP II), it releases 7-amido-4-methylcoumarin, a compound that exhibits strong fluorescence. This property is exploited in various assays to measure enzyme activity quantitatively.

Chemical Structure:

  • Molecular Formula: C₁₃H₁₈ClN₃O₃
  • CAS Number: 94149-28-7

Biological Activity

The primary biological activity of this compound lies in its role as a substrate for aminopeptidases. It has been shown to be a potent substrate for DPP II and DPP V from Pseudomonas endodontalis, making it valuable in studying these enzymes' kinetics and functions .

Table 1: Enzymatic Activity of this compound

EnzymeSourceKm (µM)Vmax (pmol/s/mg)
Dipeptidyl Aminopeptidase IIPseudomonas endodontalis15.512.3
Dipeptidyl Aminopeptidase VPseudomonas endodontalis20.29.8

Applications in Research

  • Enzyme Kinetics : this compound is extensively used to study the kinetics of various aminopeptidases. Its fluorogenic nature allows for real-time monitoring of enzyme activity, providing insights into substrate specificity and catalytic efficiency.
  • Disease Models : The compound has been utilized in models of lysosomal storage diseases where aminopeptidase activity is altered. For instance, studies have shown that alterations in aminopeptidase activity can correlate with disease severity in models of frontotemporal lobar degeneration (FTLD) and other lysosomal dysfunctions .
  • Pharmacological Studies : Research has explored the potential therapeutic implications of targeting aminopeptidases with compounds like this compound. Its ability to inhibit specific enzyme activities can be crucial for developing treatments for conditions such as cancer and neurodegenerative diseases.

Case Studies

Case Study 1: Lysosomal Dysfunction in FTLD
In a study investigating the effects of TMEM106B deletion on lysosomal function in Grn−/− mice, researchers employed this compound to assess changes in aminopeptidase activity. The results indicated that loss of TMEM106B normalized lysosomal protein levels and improved behavioral outcomes, highlighting the compound's utility in studying lysosomal enzyme dynamics .

Case Study 2: Antimicrobial Resistance
Another research effort examined the role of aminopeptidases in bacterial resistance mechanisms using this compound as a substrate. The study revealed that certain strains of Staphylococcus aureus exhibited altered aminopeptidase activity profiles when exposed to antibiotics, suggesting potential pathways for overcoming resistance .

Properties

IUPAC Name

2,6-diamino-N-[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4.ClH/c1-11-9-17(24)27-16-10-13(6-7-14(11)16)23-18(25)12(2)22-19(26)15(21)5-3-4-8-20;/h6-7,9-10,12,15H,3-5,8,20-21H2,1-2H3,(H,22,26)(H,23,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNOSBVSNUNYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(CCCCN)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585205
Record name Lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)alaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103404-62-2
Record name Lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)alaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.